![molecular formula C17H13N5OS B2626815 2-thiophen-2-yl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide CAS No. 894062-99-8](/img/structure/B2626815.png)
2-thiophen-2-yl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
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Overview
Description
“2-thiophen-2-yl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide” is a complex organic compound. It contains a thiophene ring, a triazolo[4,3-b]pyridazine ring, and an acetamide group .
Synthesis Analysis
The synthesis of similar compounds involves various synthetic routes. For instance, the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine involves primarily four routes . The acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters leads to the annulation of the triazole ring on thiadiazole .
Molecular Structure Analysis
The molecular structure of “2-thiophen-2-yl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide” is complex due to the presence of multiple rings. Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1,2,3-triazole and 1,2,4-triazole, depending upon the position of the nitrogen atoms in the rings .
Chemical Reactions Analysis
The chemical reactions of “2-thiophen-2-yl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide” could be similar to those of other triazole derivatives. For instance, mercapto-substituted 1,2,4-triazoles play an important role in chemopreventive and chemotherapeutic effects on cancer .
Scientific Research Applications
Potential c-Met Kinase Inhibitors
Compounds with a similar structure to the one , specifically [1,2,4]triazolo [4,3-a]pyrazine derivatives, have been studied for their potential as c-Met kinase inhibitors . These compounds have shown promising results in inhibiting the growth of various cancer cell lines, including A549, MCF-7, and HeLa .
Antitumor Activities
A series of 6-alkoxy-3-aryl-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine derivatives, which share a similar structure with the compound , have been synthesized and evaluated for their antitumor activities . These compounds have exhibited potent antiproliferative activities against A549, Bewo, and MCF-7 cells .
Thermostable Energetic Materials
The fused-triazole backbone 1H-triazolotriazole with two C-amino groups as substituents, which is structurally similar to the compound , has been identified as a promising building block for the construction of very thermally stable energetic materials .
DPP-4 Inhibitors
Compounds with a similar structure to the one have been synthesized and tested for their potential as DPP-4 inhibitors . These compounds have shown promising results in computational and nitrite studies, and have demonstrated their insulin-promoting activity in 832/13 INS-1 cells .
Future Directions
The future directions for “2-thiophen-2-yl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide” could involve further optimization studies. For instance, replacement of the purine ring with the TP could significantly boost in vitro biological activity while maintaining physicochemical properties in promising ranges .
properties
IUPAC Name |
2-thiophen-2-yl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS/c23-17(10-14-5-2-8-24-14)19-13-4-1-3-12(9-13)15-6-7-16-20-18-11-22(16)21-15/h1-9,11H,10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJBFLUZKDJIHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815601 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-thiophen-2-yl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide |
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